2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide
Description
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Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O4S/c24-15-7-9-16(10-8-15)27-21(29)14-32-23(27)18-5-1-2-6-19(18)26(22(23)30)13-20(28)25-12-17-4-3-11-31-17/h1-11H,12-14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTGASUODOGGMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CO4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide (CAS Number: 894554-46-2) is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 467.9 g/mol. The structure features a spiro-indoline-thiazolidine core, which is significant for its biological activity.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit promising anticancer activity . The mechanism often involves the inhibition of key enzymes associated with cancer proliferation, such as:
- Histone Deacetylase (HDAC)
- Thymidylate Synthase
- Topoisomerase II
A study highlighted that derivatives of oxadiazole, which share structural similarities with our compound, can inhibit telomerase activity and exhibit cytotoxic effects against various cancer cell lines .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties . Inhibitors targeting lipoxygenase enzymes (e.g., 15-LOX) have shown effectiveness in reducing inflammation. A related study demonstrated that certain chlorophenyl derivatives exhibited IC50 values indicating significant inhibitory activity against 15-LOX .
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Compounds structurally related to the target molecule have been evaluated for their ability to scavenge free radicals and protect cellular integrity .
Case Studies and Research Findings
- Study on Anticancer Mechanisms : A comprehensive review analyzed various derivatives of indoline and thiazolidine scaffolds, revealing their potential as anticancer agents through enzyme inhibition . The study emphasized the importance of structural modifications in enhancing bioactivity.
- Inflammatory Response Modulation : Research on related compounds indicated significant modulation of inflammatory pathways, suggesting that the target compound could similarly affect cytokine production and leukocyte migration .
- Oxidative Stress Reduction : In vitro assays demonstrated that derivatives with similar functional groups effectively reduced oxidative stress markers in cellular models, supporting the hypothesis that our compound may exhibit similar properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key factors influencing activity include:
- Substituent Positioning : Variations in substituent groups on the phenyl rings significantly impact enzyme binding affinity and overall efficacy.
- Functional Group Variation : Altering functional groups can enhance solubility and bioavailability, critical for therapeutic applications.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide exhibit significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluating the anticancer activity reported IC50 values indicating potent cytotoxic effects against leukemia cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| NB4 | 0.94 |
| HL60 | 1.62 |
| MCF7 | 29.3 |
The mechanisms underlying the anticancer activity may involve apoptosis induction and cell cycle arrest, suggesting pathways that do not rely on tubulin polymerization or Src inhibition.
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Thiazolidine derivatives are known for their broad-spectrum antimicrobial activities. Biological assays indicate effective inhibition against several bacterial strains; however, specific data for this compound is limited.
Summary of Biological Activities
| Activity Type | Cell Line/Organism | IC50 Values |
|---|---|---|
| Anticancer | NB4 (leukemia) | 0.94 µM |
| HL60 (leukemia) | 1.62 µM | |
| MCF7 (breast cancer) | 29.3 µM | |
| Antimicrobial | Various bacterial strains | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
